molecular formula C21H31N3O3 B5552839 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B5552839
M. Wt: 373.5 g/mol
InChI Key: UGUJGDWWLJZRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as AZD9291, has been studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells, particularly non-small cell lung cancer (NSCLC). In

Mechanism of Action

The mechanism of action of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves the inhibition of EGFR activity in cancer cells. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many NSCLC tumors. When EGFR is activated, it leads to downstream signaling pathways that promote cell proliferation and survival. This compound binds to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways and leads to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. Specifically, this compound has been shown to inhibit the activity of EGFR in cancer cells, which leads to decreased cell proliferation and increased cell death. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its specificity for EGFR inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors. However, one limitation of using this compound in lab experiments is its potential toxicity to non-cancerous cells, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in scientific research. One direction is the development of combination therapies that include this compound and other targeted therapies, which may increase the efficacy of cancer treatment. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to minimize toxicity to non-cancerous cells. Finally, the study of this compound in other types of cancer, beyond NSCLC, may provide insight into its potential therapeutic properties in other contexts.

Synthesis Methods

The synthesis method for 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves several steps, including the reaction of 2-bromo-4-chloroacetanilide with 2-methoxybenzylamine to form 2-(2-methoxybenzylamino)-4-chloroacetanilide. This intermediate is then reacted with 2-ethyl-8-nitro-9-oxo-2,8-diazaspiro[5.5]undecane to form the final product, this compound.

Scientific Research Applications

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties in treating NSCLC. Specifically, this compound has been shown to inhibit the activity of EGFR, which is overexpressed in many NSCLC tumors. This inhibition leads to decreased cell proliferation and increased cell death in cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.

properties

IUPAC Name

2-(2-ethyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-3-24-16-21(11-9-20(24)26)10-6-12-23(15-21)14-19(25)22-13-17-7-4-5-8-18(17)27-2/h4-5,7-8H,3,6,9-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUJGDWWLJZRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCN(C2)CC(=O)NCC3=CC=CC=C3OC)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.